molecular formula C8H16NO3P B14714022 Dipropyl (cyanomethyl)phosphonate CAS No. 21658-94-6

Dipropyl (cyanomethyl)phosphonate

Cat. No.: B14714022
CAS No.: 21658-94-6
M. Wt: 205.19 g/mol
InChI Key: WKHIBHIEECTHPZ-UHFFFAOYSA-N
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Description

Dipropyl (cyanomethyl)phosphonate is a high-purity organophosphorus compound intended for research use only. It is structurally analogous to dialkyl cyanomethylphosphonates like diethyl and diisopropyl cyanomethylphosphonate, which are well-established in scientific literature . This class of compounds is characterized by the presence of both phosphonate and nitrile functional groups, making them valuable, multi-functional synthons in organic synthesis. The primary research value of this compound lies in its application as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. It serves as a reagent for the synthesis of α,β-unsaturated nitriles, which are key intermediates in the construction of more complex organic molecules, including pharmaceuticals and agrochemicals. Furthermore, based on its structural similarity to Diethyl cyanomethyl phosphonate, which has documented antimicrobial and antifungal properties , this compound may be of significant interest in medicinal chemistry and microbiology research for developing new antimicrobial agents. Studies on its analog have shown efficacy against a range of organisms, including Salmonella , Xanthomonas , Shigella , Proteus , and fungi such as Candida . The mechanism of action for such bioactive derivatives is often attributed to the molecule's ability to interfere with essential microbial enzymatic processes. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

CAS No.

21658-94-6

Molecular Formula

C8H16NO3P

Molecular Weight

205.19 g/mol

IUPAC Name

2-dipropoxyphosphorylacetonitrile

InChI

InChI=1S/C8H16NO3P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h3-4,6-8H2,1-2H3

InChI Key

WKHIBHIEECTHPZ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC#N)OCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic substitution of dipropyl phosphite with bromoacetonitrile under basic conditions represents a direct route to dipropyl (cyanomethyl)phosphonate. This method, adapted from analogous diethyl phosphite reactions, involves deprotonation of dipropyl phosphite by a strong base (e.g., sodium propoxide), followed by attack on bromoacetonitrile’s electrophilic carbon.

Key parameters :

  • Base selection : Sodium propoxide outperforms lithium amides in minimizing side reactions (e.g., hydrolysis of bromoacetonitrile).
  • Solvent : Dimethylformamide (DMF) enhances reaction homogeneity, with optimal temperatures of 60–70°C.
  • Stoichiometry : A 1:1.1 molar ratio of dipropyl phosphite to bromoacetonitrile maximizes yield while limiting unreacted starting material.

Example protocol :

  • Dissolve dipropyl phosphite (0.181 mol) in DMF (4 volumes).
  • Add sodium propoxide (0.199 mol) in portions at 20–25°C over 1 hour.
  • Heat to 60°C, then add bromoacetonitrile (0.199 mol) dropwise.
  • Maintain at 60–70°C for 3 hours, then quench with water.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield : 83% (crude), increasing to 89% after vacuum distillation.

Two-Step Synthesis via Chloroacetonitrile Intermediate

Chloroacetonitrile Preparation

Chloroacetonitrile serves as a precursor in this route, synthesized via dehydration of chloroacetamide using phosphorus pentoxide (P₄O₁₀).

Reaction conditions :

  • Chloroacetamide (1.0 eq) and P₄O₁₀ (1.2 eq) are heated at 110–120°C under reduced pressure (50 mmHg).
  • Chloroacetonitrile distills off continuously, with MgO added to absorb residual HCl.

Purity : >98% after fractional distillation.

Phosphorylation with Tripropyl Phosphite

Chloroacetonitrile reacts with tripropyl phosphite in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.

Optimized procedure :

  • Charge chloroacetonitrile (1.0 eq) and TBAI (0.05 eq) into a reactor.
  • Heat to 80°C, then add tripropyl phosphite (1.1 eq) dropwise over 6–8 hours.
  • Maintain at 110–120°C for 8 hours to complete the Arbuzov reaction.
  • Recover byproduct chloropropane via cryogenic compression.

Yield : 76–82% after high-purity rectification.

Radical-Initiated Phosphonation of Allyl Cyanide

Manganese(III)-Catalyzed Pathway

Adapting methodologies from coumarin phosphorylation, allyl cyanide undergoes radical-based phosphonation with dipropyl phosphite.

Reaction setup :

  • Allyl cyanide (1.0 eq), dipropyl phosphite (1.2 eq), and Mn(OAc)₃ (0.1 eq) in acetonitrile.
  • Stir at 80°C under N₂ for 12 hours.

Mechanism :
Mn(III) generates dipropyl phosphite radicals, which add to the α-position of allyl cyanide, followed by hydrogen abstraction to form the phosphonate.

Yield : 70–75%, with regioselectivity >95% for the α-isomer.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic substitution 83–89 99 Short reaction time (3–4 hours) Requires anhydrous conditions
Two-step synthesis 76–82 98 Scalable to multi-kilogram batches Energy-intensive distillation steps
Radical phosphonation 70–75 97 Excellent regioselectivity Requires transition-metal catalyst

Purification and Byproduct Management

High-Purity Rectification

Crude this compound is purified via fractional distillation under reduced pressure (10–20 mmHg). Tripropyl phosphite (boiling point: 230–235°C) separates first, followed by the target compound (boiling point: 255–260°C).

Alkaline Treatment of Residues

Distillation residues, rich in phosphorus and potassium, are neutralized with NaOH to produce phosphate-potassium fertilizers, aligning with green chemistry principles.

Scalability and Industrial Feasibility

The nucleophilic substitution route is most amenable to industrial scale-up due to:

  • Minimal purification steps (single extraction and distillation).
  • Compatibility with continuous-flow reactors for bromoacetonitrile addition.
  • Catalyst recovery: Tetrabutylammonium iodide is retained in the aqueous phase during workup and reused.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (cyanomethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dipropyl (cyanomethyl)phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic the behavior of phosphate groups, allowing the compound to inhibit or modulate the activity of specific enzymes. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phosphonate Derivatives

Compound Name Molecular Formula Key Substituents Reactivity/Yields (%) Applications Toxicity/Regulatory Notes
This compound C₈H₁₆NO₃P Propyl, cyanomethyl 64% (HWE reaction) Synthesis of tetrahydropteridines Limited data; assume moderate
Diethyl (cyanomethyl)phosphonate C₆H₁₂NO₃P Ethyl, cyanomethyl Not reported General organophosphorus reagent Likely similar to analogs
Diisopropyl (cyanomethyl)phosphonate C₈H₁₆NO₃P Isopropyl, cyanomethyl 68% (aldehyde prep) Aldehyde synthesis Classified R22 (harmful if ingested)
Dimethyl methylphosphonate C₃H₉O₃P Methyl, methyl Low (8–10% in phospha-Michael) Flame retardants, solvents Xn (harmful); R63 (risk during pregnancy)
Dipropyl phosphonate C₆H₁₅O₃P Propyl, hydrogen 8–10% (phospha-Michael) Low-yield synthetic reactions No specific data
Dipropyl(methacryloyloxymethyl)phosphonate C₁₃H₂₃O₆P Propyl, methacryloyloxy Not reported Flame-retardant copolymers Non-toxic (eco-friendly claims)

Structural and Reactivity Differences

  • Diisopropyl (cyanomethyl)phosphonate showed superior yields (68%) in aldehyde synthesis compared to dipropyl analogs, likely due to steric effects stabilizing intermediates .
  • Substituent Effects: The cyanomethyl group in this compound enhances electrophilic reactivity, enabling efficient HWE olefination. In contrast, methylphosphonates (e.g., dimethyl methylphosphonate) are less reactive in coupling reactions . Methacryloyloxymethyl substituents (e.g., in flame-retardant copolymers) prioritize polymer compatibility over synthetic utility .

Toxicity and Handling

  • Diisopropyl methylphosphonate and related compounds carry warnings for reproductive toxicity (R63) and acute toxicity (R22) .
  • This compound’s safety profile remains understudied, but standard organophosphorus precautions (e.g., glovebox use, ventilation) are advised .

Key Research Findings

Reactivity Hierarchy: Cyanomethyl-substituted phosphonates outperform alkyl or aryl analogs in HWE reactions due to nitrile-mediated stabilization .

Yield Limitations: Non-cyanomethyl phosphonates (e.g., dipropyl phosphonate) show low yields (<10%) in phospha-Michael additions, underscoring the importance of electron-withdrawing groups .

Industrial vs. Laboratory Use: While this compound is niche in synthesis, its methacryloyloxymethyl analog is industrially scalable for flame-retardant materials .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dipropyl (cyanomethyl)phosphonate, and what key parameters influence reaction efficiency?

  • This compound can be synthesized via nucleophilic substitution or condensation reactions involving cyanomethyl precursors and dialkyl phosphonates. Key parameters include reaction temperature (often 0–60°C), solvent polarity (e.g., THF or acetonitrile), and stoichiometric control of reagents. Purification typically involves column chromatography or recrystallization to remove unreacted starting materials and byproducts. Hazard assessments and inert atmosphere conditions (e.g., N₂ or Ar) are critical due to the reactivity of intermediates like diazo compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Prioritize hazard analysis (e.g., flammability, toxicity) using frameworks like Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods for volatile steps, wear nitrile gloves and safety goggles, and avoid skin contact. Store in sealed containers away from oxidizers. In case of spills, evacuate the area, use adsorbents like vermiculite, and dispose of waste via approved chemical disposal protocols .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to verify phosphonate and cyanomethyl group connectivity. Mass spectrometry (ESI-TOF or GC-MS) confirms molecular weight. Infrared spectroscopy (IR) identifies functional groups (e.g., P=O at ~1250 cm⁻¹). Cross-validate with elemental analysis for purity .

Advanced Research Questions

Q. How can researchers address low yields in phospha-Michael addition reactions involving this compound derivatives?

  • Low yields (e.g., 8–10% in phospha-Michael additions) may arise from steric hindrance or competing side reactions. Optimize by:

  • Using bulky bases (e.g., DBU) to enhance nucleophilicity.
  • Introducing electron-withdrawing groups on the phosphonate to stabilize transition states.
  • Screening solvents (e.g., DMF for polar aprotic conditions) and temperatures (e.g., –20°C to suppress side reactions) .

Q. What analytical techniques are effective for resolving structural ambiguities in phosphonate-metal complexes?

  • X-ray crystallography provides definitive structural data for metal-phosphonate coordination. For solution-phase studies, use ³¹P NMR to monitor chemical shifts induced by metal binding. Thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) characterize thermal stability and oxidation states, respectively. Challenges persist in differentiating phosphonate species in mixtures, necessitating hyphenated techniques like LC-MS .

Q. What recent advancements in phosphonate-based metal-organic frameworks (MOFs) could inform novel applications of this compound?

  • Phosphonate-MOFs exhibit tunable porosity and semiconductor properties. This compound’s cyanomethyl group could enhance ligand flexibility for MOF synthesis. Recent work highlights their potential in photocatalysis and gas storage. Optimize crystallization by varying linker ratios and using hydrothermal/solvothermal methods. Challenges include achieving long-term stability in aqueous environments .

Q. How do steric and electronic effects of dipropyl groups influence the reactivity of this compound in organocatalytic reactions?

  • The dipropyl groups increase steric bulk, potentially slowing nucleophilic attacks but improving selectivity in asymmetric catalysis. Electronically, alkyl substituents donate electron density via the σ-bond, altering the electrophilicity of the phosphorus center. Computational studies (DFT) can model transition states to predict reactivity trends .

Methodological Notes

  • Contradictions : While –2 emphasize inert atmospheres for synthesis, does not specify this for storage, highlighting the need for context-specific protocols.
  • Data Gaps : Limited toxicity data for this compound necessitate analogies to dimethyl/diethyl phosphonates .

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